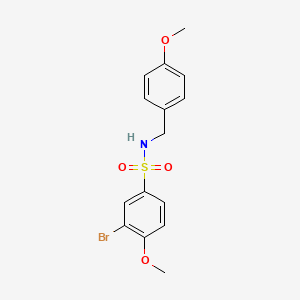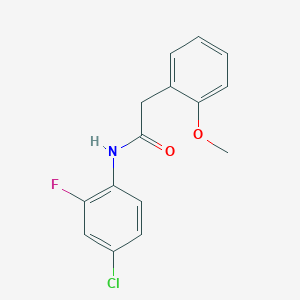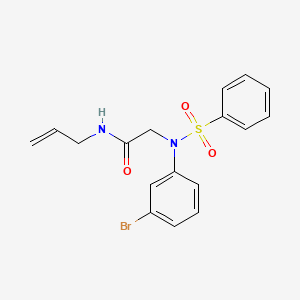![molecular formula C20H29N5O B4899174 N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B4899174.png)
N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine is a novel compound that has gained significant attention in the field of scientific research. The compound has been synthesized using a specific method and has been found to have potential applications in various fields such as medicine, biochemistry, and pharmacology.
科学的研究の応用
N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine has potential applications in various fields of scientific research. In medicine, the compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. The compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine is not fully understood. However, it has been found to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. The compound has also been found to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a crucial role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new drugs. The compound has also been found to have an inhibitory effect on acetylcholinesterase, which could potentially lead to the development of new drugs for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine in lab experiments is its potential as a candidate for the development of new drugs. The compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which can make it difficult to obtain the desired product in large quantities.
将来の方向性
There are several future directions for the research on N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine. One of the future directions is to further investigate the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore the compound's potential as a candidate for the development of new drugs for the treatment of fungal and bacterial infections. Additionally, future research could focus on developing new and more efficient synthesis methods for the compound.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in various fields of scientific research. The compound has been synthesized using a specific method and has been found to have antifungal and antibacterial properties, as well as potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Future research could focus on developing new and more efficient synthesis methods for the compound, as well as exploring its potential as a candidate for the development of new drugs.
合成法
The synthesis of N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine involves a multistep process. The first step involves the synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid, which is then reacted with N-(4-isopropylphenyl)piperidine-3-carboxamide to form the desired compound. The reaction is carried out under specific conditions, and the final product is purified using different techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-16(2)17-7-9-18(10-8-17)23-19-5-3-11-24(13-19)20(26)6-4-12-25-15-21-14-22-25/h7-10,14-16,19,23H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLAYHNXEBXRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(9-anthrylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4899100.png)
![6-methyl-5-{5-[2-(2-thienyl)-1,3-thiazol-4-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4899108.png)

![3-chloro-N-{2-[(2-fluorobenzyl)oxy]benzyl}-4-(4-morpholinyl)aniline](/img/structure/B4899120.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)

![4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4899142.png)
![N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4899147.png)
![2-methoxy-N-{1-[1-(1-pyrrolidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4899163.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899166.png)


![ethyl 4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4899187.png)
![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)